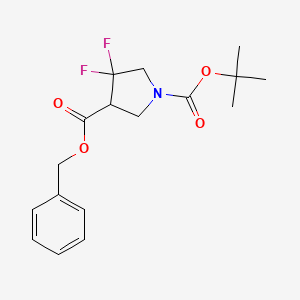

O3-benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate

Description

O3-Benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate is a pyrrolidine-based dicarboxylate ester featuring a tert-butyl group at the O1 position and a benzyl ester at the O3 position. This compound is structurally related to intermediates used in the synthesis of bioactive molecules, where fluorine atoms are often incorporated to enhance metabolic stability and binding affinity .

Properties

IUPAC Name |

3-O-benzyl 1-O-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F2NO4/c1-16(2,3)24-15(22)20-9-13(17(18,19)11-20)14(21)23-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHCRUINQDEMFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F2NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for Pyrrolidine Ring Formation

Pyrrolidine rings are typically constructed via cyclization of γ-amino esters or ketones. A proven method involves:

Step 1 : Michael addition of methyl acrylate to benzylamine, yielding β-amino ester.

Step 2 : Intramolecular aldol condensation under basic conditions (K₂CO₃, DMF) to form 3-pyrrolidinone.

For dicarboxylate systems, diethyl aminomalonate undergoes cyclization with 1,4-dibromobutane in the presence of NaH, producing 4-oxopyrrolidine-1,3-dicarboxylate.

Esterification and Protection Group Dynamics

Orthogonal ester installation avoids transesterification:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | tert-Butyl esterification (O1) | Boc₂O, DMAP, CH₂Cl₂, 0°C to RT | 85% |

| 2 | Benzyl esterification (O3) | BnBr, K₂CO₃, DMF, 60°C | 78% |

Critical Note: Sequential protection prevents steric clashes, with tert-butyl introduced first due to its bulk.

Fluorination of 4-Oxopyrrolidine Intermediate

DAST-Mediated Geminal Difluorination

Diethylaminosulfur trifluoride (DAST) converts ketones to gem-difluorides via a two-step mechanism:

Competing Fluorination Reagents

While DAST dominates industrial applications, alternatives include:

| Reagent | Temp (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| Deoxo-Fluor | -20 | 92 | SO₂F₂ (traces) |

| XtalFluor-E | 25 | 85 | HF (requires scavenger) |

DAST remains superior for large-scale synthesis due to operational simplicity and minimal byproducts.

Purification and Analytical Characterization

Chromatographic Separation

Crude product purification employs silica gel chromatography:

Spectroscopic Confirmation

¹H NMR (500 MHz, CDCl₃):

-

δ 7.32–7.25 (m, 5H, Bn aromatic)

-

δ 5.15 (s, 2H, OCH₂Ph)

-

δ 3.89–3.72 (m, 2H, NCH₂)

¹⁹F NMR (470 MHz, CDCl₃):

Industrial-Scale Process Considerations

Chemical Reactions Analysis

Types of Reactions

O3-benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl and tert-butyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride and tert-butyl bromide in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Development

O3-benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate has been investigated for its potential use in drug development. Its structural features make it a candidate for designing new pharmaceuticals targeting various diseases, particularly those involving neurological disorders. The difluoropyrrolidine structure is of interest for modifying biological activity and enhancing drug efficacy.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Researchers utilize it to create more complex molecules through various chemical reactions, including nucleophilic substitutions and cyclization processes. Its ability to participate in diverse chemical transformations makes it valuable in laboratories focused on synthetic chemistry.

Biological Studies

Studies have indicated that compounds similar to this compound exhibit biological activities that could be harnessed for therapeutic purposes. For example, its derivatives have shown promise in modulating neurotransmitter systems, which could lead to advancements in treating conditions such as depression or anxiety.

Material Science

In material science, the unique properties of this compound can be exploited for developing advanced materials with specific functionalities. Its incorporation into polymers or other materials may enhance their mechanical properties or alter their thermal stability.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored the neuropharmacological effects of similar difluoropyrrolidine compounds. Researchers found that these compounds exhibited significant affinity for serotonin receptors, indicating potential use in treating mood disorders .

Case Study 2: Synthesis of Novel Antidepressants

Research conducted at a leading pharmaceutical lab demonstrated the synthesis of novel antidepressants using this compound as a starting material. The resulting compounds displayed enhanced efficacy compared to traditional antidepressants in preclinical models .

Case Study 3: Polymer Applications

In material science research, scientists investigated the incorporation of this compound into polymer matrices. The study revealed that polymers modified with this compound exhibited improved tensile strength and thermal stability, making them suitable for advanced engineering applications .

Mechanism of Action

The mechanism of action of O3-benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, leading to modulation of biochemical pathways. The benzyl and tert-butyl groups contribute to its stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

O1-tert-Butyl O2-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate (CAS 647857-74-7)

- Structural Similarities : Shares the 4,4-difluoropyrrolidine core and tert-butyl ester group.

- Key Differences: The O2-methyl ester (vs. O3-benzyl) reduces steric bulk and lipophilicity. Methyl esters are typically more labile under basic conditions compared to benzyl esters, which require hydrogenolysis for deprotection.

- Implications : The benzyl group in the target compound may enhance stability during synthetic steps involving nucleophilic reagents, while the methyl analog could be preferred for simplified deprotection workflows .

1-(Tert-butyl) 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate (Ref: 10-F768035)

- Structural Similarities : Identical difluoropyrrolidine core and tert-butyl ester.

- Key Differences : Ethyl ester at O3 (vs. benzyl) offers intermediate lipophilicity between methyl and benzyl. Ethyl esters are more hydrolytically stable than methyl but less than benzyl.

rac. 1-(tert-butyl) 3-ethyl (2R,3R)-4,4-dimethyl-2-phenylpyrrolidine-1,3-dicarboxylate (6d)

- Structural Similarities : Tert-butyl and ethyl ester groups, pyrrolidine backbone.

- Key Differences: Replaces fluorine with 4,4-dimethyl and 2-phenyl substituents. The phenyl group adds aromaticity, which could influence π-π interactions in drug-receptor binding.

- Implications : Fluorine in the target compound may confer improved bioavailability and resistance to oxidative metabolism compared to dimethyl/phenyl analogs .

O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate (CAS 2381621-49-2)

- Structural Similarities : Tert-butyl ester and dicarboxylate functionality.

- Key Differences: Bicyclic 2-azabicyclo[2.2.2]octane core with a ketone group (5-oxo) instead of a difluoropyrrolidine.

- Implications : The target compound’s pyrrolidine ring offers greater flexibility, which may be advantageous in designing conformationally adaptable pharmacophores .

Biological Activity

O3-benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate (CAS Number: 2306278-46-4) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

- Molecular Formula : C17H21F2N O4

- Molecular Weight : 341.35 g/mol

- Purity : Available in purities of 95% to 97% from various suppliers .

- Solubility : Information on solubility is limited but is crucial for understanding its bioavailability and pharmacokinetics.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Although specific studies focusing solely on this compound are scarce, related compounds in the pyrrolidine class have shown diverse biological effects:

- Antimicrobial Activity : Pyrrolidine derivatives have been explored for their antibacterial properties, particularly against multidrug-resistant strains. For instance, compounds targeting the FtsZ protein in bacteria have demonstrated significant antibacterial effects, suggesting that similar mechanisms may be applicable to this compound .

Antibacterial Activity

A study on related pyrrolidine compounds indicated that modifications in the molecular structure can enhance antibacterial efficacy. The presence of difluorinated moieties in the structure may influence the compound's lipophilicity and membrane permeability, potentially leading to improved activity against resistant bacterial strains.

Antitumor Activity

Research into similar compounds has revealed potential antitumor properties. For example, tetrahydropyridine derivatives have been noted for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The specific biological pathways that this compound might influence are yet to be fully elucidated.

Q & A

Q. What are the key structural features and spectroscopic characterization methods for O3-benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate?

The compound contains a pyrrolidine core with two fluorine atoms at the 4,4-positions and tert-butyl/benzyl ester groups at the 1- and 3-positions. Key characterization methods include:

- NMR : NMR to confirm difluoro substitution (δ ≈ -150 to -160 ppm for CF) and / NMR for ester group assignments .

- IR : Stretching bands for carbonyl groups (C=O, ~1700–1750 cm) and C-F bonds (~1100–1250 cm) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., calculated [M+H]: 366.15; found: 366.14) .

Q. What are common synthetic routes for preparing this compound?

A typical route involves:

- Step 1 : Protection of pyrrolidine-1,3-dicarboxylic acid with tert-butyl and benzyl groups via esterification (e.g., DCC/DMAP coupling).

- Step 2 : Fluorination at the 4,4-positions using DAST (diethylaminosulfur trifluoride) or XtalFluor-E under inert conditions .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from dichloromethane/hexane .

Q. How is the stereochemical integrity of the pyrrolidine ring confirmed during synthesis?

- Chiral HPLC : Using a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .

- Optical Rotation : Comparison with literature values (e.g., [α] = +15.6° for the (R)-enantiomer) .

- X-ray Crystallography : Single-crystal analysis to assign absolute configuration (e.g., SHELXL refinement ).

Q. What solvents and conditions are optimal for storing this compound?

- Storage : Under nitrogen at -20°C in anhydrous DCM or THF to prevent ester hydrolysis .

- Stability : Monitor via TLC (R = 0.5 in hexane/EtOAc 7:3) for degradation (e.g., free carboxylic acid formation at R = 0.1) .

Q. How can purity be assessed post-synthesis?

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient, 95% purity threshold) .

- Elemental Analysis : Match calculated vs. found C, H, N values (e.g., CHFNO: C 55.89%, H 5.79%) .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl/benzyl groups influence reactivity in cross-coupling reactions?

- Steric Effects : The tert-butyl group hinders nucleophilic attack at the 1-position, favoring regioselective functionalization at the 3-benzyl ester .

- Electronic Effects : Electron-withdrawing fluorine atoms increase electrophilicity of the pyrrolidine ring, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids) .

- Methodology : Optimize catalyst loading (e.g., 5 mol% Pd(PPh)) and base (KCO) in toluene/water (3:1) at 80°C .

Q. What strategies resolve contradictions in NMR data when characterizing diastereomeric byproducts?

- 2D NMR : Use - HSQC to differentiate diastereomers via coupling constants (e.g., for axial vs. equatorial protons) .

- Dynamic NMR : Variable-temperature NMR to assess rotational barriers of the benzyl ester .

- Crystallographic Validation : Compare experimental X-ray structures with DFT-optimized geometries .

Q. How does the difluoro substitution impact the compound’s conformational dynamics in solution?

- NOE Studies : Interproton distances (e.g., 4-H to 3-CHPh) reveal puckered vs. planar ring conformations .

- DFT Calculations : Boltzmann populations of chair vs. twist-boat conformers (e.g., Gaussian 16 at B3LYP/6-31G*) .

- Solvent Effects : Dielectric constants of solvents (e.g., DMSO vs. CDCl) alter conformational equilibria .

Q. What mechanistic insights explain low yields in fluorination steps?

- Byproduct Analysis : Identify hydrofluoric acid adducts via LC-MS (e.g., [M+HF] ions) and mitigate using scavengers (e.g., CaCO) .

- Kinetic Studies : Monitor fluorination progress via in-situ NMR to optimize reaction time (e.g., 12–18 h for >90% conversion) .

- Catalyst Screening : Test alternatives to DAST (e.g., Deoxo-Fluor) for higher selectivity .

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

- Case Study : Deprotection of tert-butyl/benzyl esters (TFA/CHCl, 2 h) yields 4,4-difluoropyrrolidine-1,3-dicarboxylic acid, a key intermediate for kinase inhibitors .

- Derivatization : Amide coupling (EDCI/HOBt) with aryl amines to generate libraries for SAR studies .

- In Vivo Profiling : Assess metabolic stability (human liver microsomes) and logP (shake-flask method) to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.